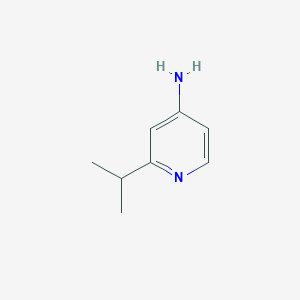

2-Isopropylpyridin-4-amine

Description

2-Isopropylpyridin-4-amine is a heterocyclic organic compound with the molecular formula C8H12N2 It is characterized by a pyridine ring substituted with an isopropyl group at the second position and an amino group at the fourth position

Properties

IUPAC Name |

2-propan-2-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(2)8-5-7(9)3-4-10-8/h3-6H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMLYMQQBZGHLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylpyridin-4-amine can be achieved through several methods. One common approach involves the alkylation of 4-aminopyridine with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

Starting Material: 4-aminopyridine

Reagent: Isopropyl bromide or isopropyl chloride

Base: Sodium hydroxide or potassium carbonate

Solvent: Dimethylformamide (DMF) or acetonitrile

Reaction Conditions: Reflux temperature for several hours

Industrial Production Methods: Industrial production of 2-Isopropylpyridin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylpyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Nitroso or nitro derivatives of 2-Isopropylpyridin-4-amine.

Reduction: Corresponding amines or other reduced products.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Isopropylpyridin-4-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Isopropylpyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or participate in electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-Aminopyridine: A precursor in the synthesis of 2-Isopropylpyridin-4-amine, known for its use in treating multiple sclerosis.

2-Methylpyridin-4-amine: Similar structure but with a methyl group instead of an isopropyl group.

2-Ethylpyridin-4-amine: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness: 2-Isopropylpyridin-4-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different interactions and properties compared to its methyl or ethyl analogs.

Biological Activity

2-Isopropylpyridin-4-amine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of inhibiting Bruton's Tyrosine Kinase (BTK), which plays a crucial role in various immune responses and diseases. This article explores its biological activity, relevant case studies, and research findings.

Chemical Structure and Properties

2-Isopropylpyridin-4-amine has the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 162.23 g/mol

- IUPAC Name : 2-Isopropylpyridin-4-amine

The compound consists of a pyridine ring with an isopropyl group at the second position and an amino group at the fourth position.

The primary biological activity of 2-Isopropylpyridin-4-amine is its inhibition of BTK, a non-receptor tyrosine kinase involved in B-cell receptor signaling. Inhibition of BTK can lead to:

- Reduced B-cell activation : This is significant in autoimmune diseases where B-cells produce autoantibodies.

- Suppression of inflammatory responses : By modulating the activity of various immune cells including macrophages and mast cells.

Anticancer Activity

Recent studies have indicated that 2-Isopropylpyridin-4-amine exhibits anticancer properties. For instance, in vitro experiments demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, including:

These results suggest that 2-Isopropylpyridin-4-amine may act as a potential therapeutic agent for certain cancers.

Autoimmune Disease Modulation

In animal models, particularly those simulating rheumatoid arthritis (RA), the administration of 2-Isopropylpyridin-4-amine resulted in a significant reduction in disease severity. The compound's ability to inhibit BTK signaling was linked to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in RA pathogenesis.

Case Studies

- Rheumatoid Arthritis Model :

-

Cancer Cell Line Studies :

- A series of experiments were conducted on various cancer cell lines where 2-Isopropylpyridin-4-amine was shown to induce apoptosis through the activation of caspase pathways. This suggests not only cytotoxic effects but also potential use in combination therapies for enhanced efficacy against resistant cancer strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.